molecular formula C16H16N2O2S2 B3329974 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 65234-07-3

3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3329974
CAS No.: 65234-07-3
M. Wt: 332.4 g/mol
InChI Key: RFJZJRXUFVFJIS-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide under acidic conditions to form the thienopyrimidine core . The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Explored for its antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, making it a potential antitumor agent. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-4-20-12-7-5-11(6-8-12)18-15(19)13-9(2)10(3)22-14(13)17-16(18)21/h5-8H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZJRXUFVFJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one

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